(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one
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Overview
Description
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that features a unique oxadiazinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with hydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the oxadiazinone ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazinone ring, potentially leading to the formation of different stereoisomers.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazinone derivatives, while reduction can lead to different stereoisomers.
Scientific Research Applications
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
- (5R)-5-(4-{[(2R)-6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl]methyl}-4-hydroxy-3,5-dimethylthiophen-2(5H)-one)
Uniqueness
(5R)-2,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88062-44-6 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(5R)-2,5-diphenyl-4,5-dihydro-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C15H12N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10,13,16H/t13-/m1/s1 |
InChI Key |
MDDCRRYRJVAXHV-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(=O)OC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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